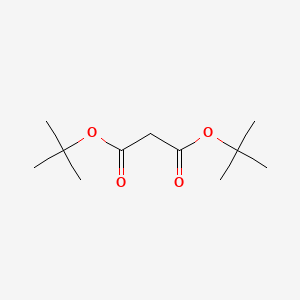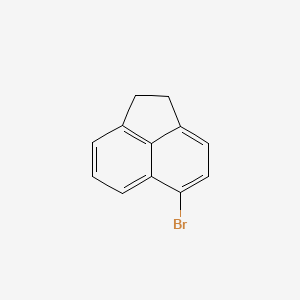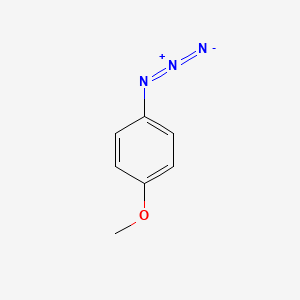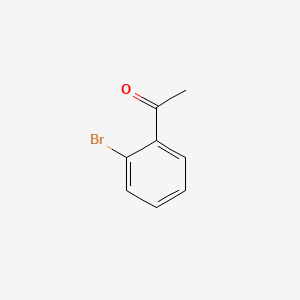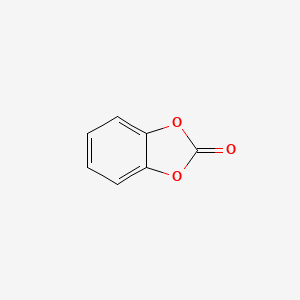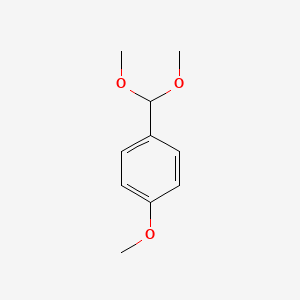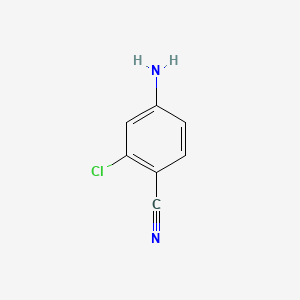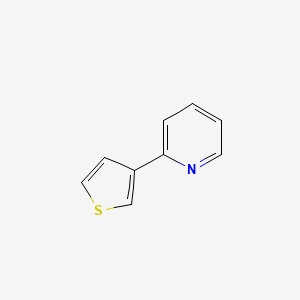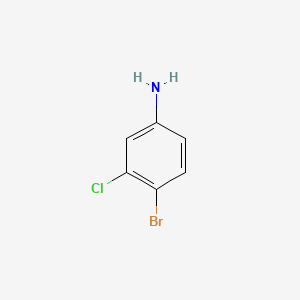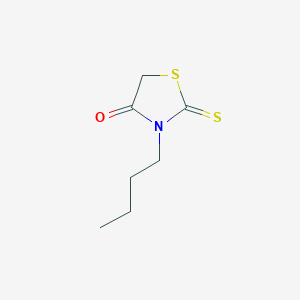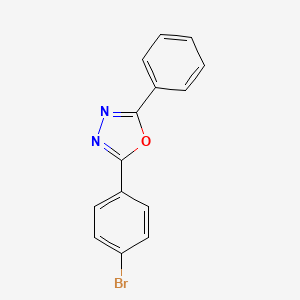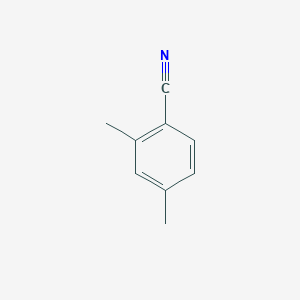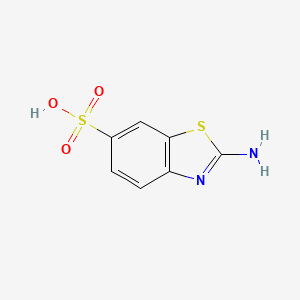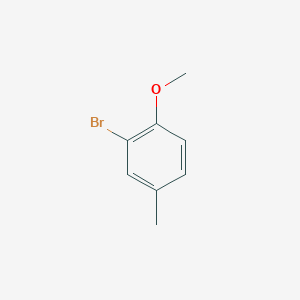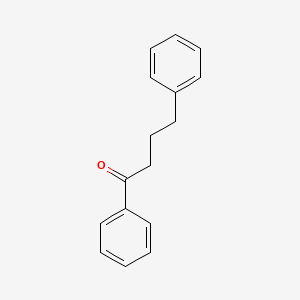
1,4-ジフェニル-1-ブタノン
概要
説明
1,4-Diphenyl-1-butanone is an organic compound with the molecular formula C16H16O. It is a white crystalline powder with a special fragrance . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
1,4-Diphenyl-1-butanone has a wide range of applications in scientific research:
作用機序
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and pharmacological effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
生化学分析
Biochemical Properties
4-Phenylbutyrophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with histone deacetylases (HDACs), where 4-Phenylbutyrophenone acts as an inhibitor . This inhibition leads to changes in gene expression by altering the acetylation status of histones. Additionally, 4-Phenylbutyrophenone has been shown to interact with molecular chaperones, aiding in the proper folding of proteins and preventing protein aggregation .
Cellular Effects
4-Phenylbutyrophenone has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in neuroprotection. For instance, 4-Phenylbutyrophenone mitigates motor impairment and dopaminergic neuronal death in Parkinson’s disease models by targeting mitochondrial function and astrocyte activation . It also affects gene expression by inhibiting HDACs, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 4-Phenylbutyrophenone involves its binding interactions with biomolecules. As an HDAC inhibitor, it binds to the active site of HDACs, preventing the deacetylation of histones and thereby promoting a more relaxed chromatin structure that facilitates gene transcription . Additionally, 4-Phenylbutyrophenone acts as a chemical chaperone, assisting in protein folding and reducing endoplasmic reticulum stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenylbutyrophenone have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to 4-Phenylbutyrophenone has shown sustained neuroprotective effects in models of neurodegenerative diseases
Dosage Effects in Animal Models
The effects of 4-Phenylbutyrophenone vary with different dosages in animal models. At lower doses, it exhibits neuroprotective properties without significant adverse effects. At higher doses, there may be toxic or adverse effects, including potential impacts on liver function and overall metabolism . Threshold effects have been observed, indicating that careful dosage optimization is crucial for therapeutic applications.
Metabolic Pathways
4-Phenylbutyrophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, 4-Phenylbutyrophenone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Lipophilicity studies have shown that 4-Phenylbutyrophenone has good transport properties within the human lipid system, allowing it to reach its target sites effectively .
Subcellular Localization
The subcellular localization of 4-Phenylbutyrophenone is crucial for its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it exerts its effects on protein folding and mitochondrial function . Targeting signals and post-translational modifications may direct 4-Phenylbutyrophenone to specific compartments, enhancing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Diphenyl-1-butanone can be synthesized through several methods. One common method involves the reaction of benzene with butyrophenone under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 1,4-Diphenyl-1-butanone often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity . The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions: 1,4-Diphenyl-1-butanone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may use halogens or other nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
類似化合物との比較
1,4-Diphenyl-1-butanone is part of the butyrophenone class of compounds, which includes several other notable compounds:
Haloperidol: A widely used antipsychotic drug known for its high potency.
Benperidol: The most potent commonly used antipsychotic, significantly more potent than chlorpromazine.
Lumateperone: An atypical antipsychotic used for treating schizophrenia and bipolar depression.
Uniqueness: What sets 1,4-Diphenyl-1-butanone apart from its counterparts is its specific structural features and the resulting pharmacological profile. While it shares some similarities with other butyrophenones, its unique interactions with molecular targets make it a distinct compound with specific applications .
特性
IUPAC Name |
1,4-diphenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUMEGLMTNAXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202401 | |
| Record name | 4-Phenylbutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5407-91-0 | |
| Record name | 1,4-Diphenyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylbutyrophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5407-91-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylbutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What computational chemistry methods were employed to study 4-Phenylbutyrophenone in this research?
A1: The researchers utilized a combination of spectroscopic and quantum computational techniques to investigate the properties of 4-Phenylbutyrophenone []. While the abstract doesn't delve into the specific computational methods used, it highlights that these methods were crucial in understanding the molecule's behavior. It's highly likely that the study involved techniques like Density Functional Theory (DFT) calculations to optimize the molecule's geometry and determine its electronic structure. Molecular docking simulations were likely performed to predict the binding mode and affinity of 4-Phenylbutyrophenone with its biological target.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

